Flutazolam, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

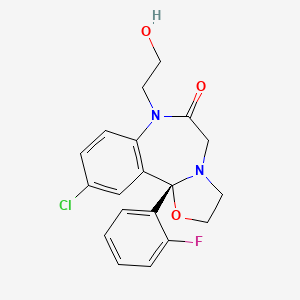

Flutazolam, (S)-, also known as Flutazolam, (S)-, is a useful research compound. Its molecular formula is C19H18ClFN2O3 and its molecular weight is 376.812. The purity is usually 95%.

BenchChem offers high-quality Flutazolam, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flutazolam, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Mechanism of Action

Flutazolam's chemical structure allows it to act as a positive allosteric modulator of GABA-A receptors. By binding to these receptors, flutazolam enhances the inhibitory effects of GABA, leading to increased neuronal inhibition in the central nervous system. This mechanism underpins its sedative and anxiolytic effects. The compound exhibits a short elimination half-life of approximately 3.5 hours, while its active metabolite, n-desalkylflurazepam, has a significantly longer half-life ranging from 47 to 100 hours.

Pharmacological Effects

Research has demonstrated that flutazolam has notable pharmacological effects on neuronal activity. In vitro studies have utilized electrophysiological techniques to measure changes in neuronal firing patterns upon exposure to flutazolam. These studies are crucial for understanding how flutazolam influences neuronal excitability and synaptic transmission.

Clinical Applications

Flutazolam is primarily indicated for treating anxiety disorders but is also used off-label for insomnia and muscle spasms. Its rapid onset of action makes it particularly useful in clinical settings requiring quick sedation . The following table summarizes the pharmacological profiles of flutazolam compared to other benzodiazepines:

| Compound | Sedative Effect | Anxiolytic Effect | Half-Life (hours) | Unique Features |

|---|---|---|---|---|

| Flutazolam | High | High | 3.5 (parent) / 47-100 (metabolite) | Strong sedation compared to diazepam |

| Diazepam | Moderate | High | 20-50 | Longer half-life; less sedation |

| Lorazepam | Moderate | High | 10-20 | Shorter duration; less impairment |

| Haloxazolam | Moderate | Moderate | 6-12 | Similar structure; less sedation |

Case Studies and Research Findings

Several studies have focused on the implications of flutazolam's interaction with GABA receptors in relation to seizure risks and other adverse effects. A notable study highlighted the potential for seizure liabilities associated with drugs targeting GABA receptors, including flutazolam. This research underscores the importance of understanding the pharmacodynamics of such compounds in drug development .

Example Case Study: Seizure Risk Assessment

In a mixed-methods study assessing the risk of seizures from GABA receptor-targeting drugs, flutazolam was identified as having potential seizure risks based on its chemical structure. The study employed in silico profiling to predict adverse effects related to neurotoxicity . Such findings are critical for guiding clinical use and informing patients about possible side effects.

特性

CAS番号 |

158251-56-0 |

|---|---|

分子式 |

C19H18ClFN2O3 |

分子量 |

376.812 |

IUPAC名 |

(11bS)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m1/s1 |

InChIキー |

WMFSSTNVXWNLKI-LJQANCHMSA-N |

SMILES |

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F |

同義語 |

Oxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)-, (S)- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。